molecular formula C9H12O2 B8750493 1-(Methoxymethoxy)-3-methylbenzene CAS No. 57234-27-2

1-(Methoxymethoxy)-3-methylbenzene

Cat. No. B8750493
CAS RN: 57234-27-2
M. Wt: 152.19 g/mol
InChI Key: PEQIXJICXMPXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methoxymethoxy)-3-methylbenzene is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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properties

CAS RN

57234-27-2

Product Name

1-(Methoxymethoxy)-3-methylbenzene

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-(methoxymethoxy)-3-methylbenzene

InChI

InChI=1S/C9H12O2/c1-8-4-3-5-9(6-8)11-7-10-2/h3-6H,7H2,1-2H3

InChI Key

PEQIXJICXMPXKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCOC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Part A. Sodium hydride dispersion in mineral oil (5.05 g, 50% w/w, 105 mmol) was washed with hexane and dried under vacuum. DMF (100 mL) was added, the slurry was cooled to 0° C., and treated with a solution of m-cresol (10 mL, 95.6 mmol) in DMF (20 mL). The resulting mixture was allowed to stir for 1 h, then was treated with chloromethyl methyl ether (8.00 mL, 105 mmol) by syringe. The mixture was stirred overnight, then poured into ethyl acetate (200 mL). This was washed with water (3×200 mL) and brine (100 mL), and the aqueous phases were back-extracted in sequence with ethyl acetate. The extracts were combined, dried over magnesium sulfate, filtered and evaporated. The oily product was purified by elution through a plug of silica gel with 10:90 ethyl acetate-hexane. Evaporation then afforded the pure product, 3-(methoxymethoxy)toluene, as an oil (13.93 g, 91.5 mmol, 96%). TLC RF 0.46 (10:90 ethyl acetate-hexane). 1H NMR (300 MHz, CDCl3): d 7.17 (1H, t, J=7.7 Hz), 6.86-6.81 (3H, m), 5.17 (2H, s), 3.48 (3H, s), 2.33 (3H, s). MS (H2O-GC/Ms): m/e 153 (60), 121 (100).
Quantity
10 mL
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20 mL
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8 mL
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200 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To m-cresol (19.4 mL, 188 mmol) in DMF (1 L) was added NaH (60% disp. in oil, 9.04 g, 0.226 mmol) in several portions. The mixture was stirred at rt for 30 min, chloromethyl methyl ether (11.5 mL, 151 mmol) was added in one portion, and the reaction mixture was stirred at room temperature overnight, partitioned between 1N aq. NaOH and Et2O. The organic phase was washed with 1N aq. NaOH, dried over MgSO4, filtered and concentrated in vacuo, to afford the title compound. 1H NMR (400 MHz, acetone-d6): 7.18 (t, 1H), 6.86-6.77 (m, 3H), 5.18 (s, 2H), 3.43 (s, 3H), 2.29 (s, 3H).
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19.4 mL
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reactant
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9.04 g
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reactant
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1 L
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solvent
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11.5 mL
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reactant
Reaction Step Two

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